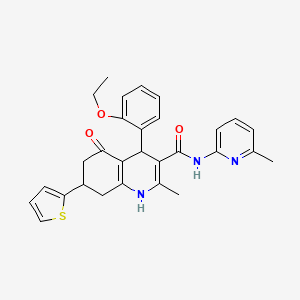
N-(2-chlorobenzyl)-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide
Description
Synthesis Analysis
The synthesis of similar heterocyclic derivatives, such as 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones, can be achieved through visible-light-promoted reactions involving N-alkyl-N-methacryloyl benzamides with sulfonyl chlorides catalyzed by fac-Ir(ppy)3 at room temperature. This method highlights the role of light in promoting the formation of complex isoquinoline derivatives from simpler precursors in good to excellent yields (Xu Liu et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds in this category is characterized by the presence of a tetrahydroisoquinoline core, which is a common motif in medicinal chemistry due to its structural similarity to natural alkaloids. For instance, compounds like 3-hydroxymethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines have been synthesized and evaluated for their biological activity, demonstrating the significance of the tetrahydroisoquinoline scaffold in drug discovery (G. L. Grunewald et al., 2005).
Chemical Reactions and Properties
The chemical reactivity of N-(2-chlorobenzyl)-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide and related compounds can be explored through various synthetic pathways. For example, the Pd(II)-catalyzed sulfonylation of unactivated C(sp(3))-H bonds with sodium sulfinates demonstrates the ability to introduce sulfonyl groups into complex molecules, offering a versatile method for modifying the chemical properties of isoquinoline derivatives (Weihao Rao et al., 2015).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystal structure, are crucial for their application in chemical synthesis and pharmaceutical formulation. The crystal structures of hemihydrates of related compounds have been reported, shedding light on the molecular interactions and stability of these compounds in solid form (W. Cunico et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for further functionalization, are key aspects of research on these compounds. Studies like the Pd(II)-catalyzed direct sulfonylation highlight the chemical versatility and potential for modification of the tetrahydroisoquinoline core, essential for developing new chemical entities with desired biological activities (Weihao Rao et al., 2015).
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3S2/c22-18-9-4-3-7-16(18)13-23-21(25)19-12-15-6-1-2-8-17(15)14-24(19)29(26,27)20-10-5-11-28-20/h1-11,19H,12-14H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGIHATQQNDUKSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CS3)C(=O)NCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1-{4-ethyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}-2-hydroxyethyl)benzamide](/img/structure/B4168720.png)
![N-(2-isopropylphenyl)-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B4168727.png)
![7-(2-fluorophenyl)-5-(4-fluorophenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4168733.png)
![N-[2-(4-methyl-1-piperazinyl)phenyl]-4-biphenylcarboxamide](/img/structure/B4168740.png)
![4-{2-[(4-bromophenyl)amino]-1-methyl-2-oxoethoxy}-N-(2,3-dimethylphenyl)benzamide](/img/structure/B4168747.png)
![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}propanamide](/img/structure/B4168756.png)

![{5-bromo-2-[(4-fluorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B4168786.png)
![5-bromo-2-chloro-N-({[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4168791.png)
![2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4168805.png)
![ethyl 5-acetyl-4-methyl-2-({2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)-3-thiophenecarboxylate](/img/structure/B4168822.png)
![2-{[4-ethyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-nitrophenyl)acetamide](/img/structure/B4168824.png)
![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(5-chloro-2,4-dimethoxyphenyl)acetamide](/img/structure/B4168827.png)
![methyl 4-{[2-(1H-1,2,4-triazol-5-ylthio)propanoyl]amino}benzoate](/img/structure/B4168829.png)